molecular formula C7H6N5NaO2 B1405765 sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate CAS No. 1803607-20-6

sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate

Cat. No. B1405765
M. Wt: 215.14 g/mol
InChI Key: KIVFPLPJBRJAMZ-UHFFFAOYSA-M
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Description

1,2,4-Triazole and its derivatives constitute an important class of organic compounds with diverse agricultural, industrial, and biological activities . They are part of many drugs, vitamins, food, flavorings, plant dyes, adhesives, and herbicides . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms.


Synthesis Analysis

A series of 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions . Efficient synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with the liberation of alcohol as a by-product .


Molecular Structure Analysis

1,2,4-Triazole exists as two isomers, 1,2,3-triazoles and 1,2,4-triazoles . The structure of these compounds has been studied using various spectroscopic methods, including ultraviolet spectroscopy, infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .


Chemical Reactions Analysis

The synthesis of 1,2,4-triazole derivatives often involves reactions with esters and amines under neutral conditions . The reaction proceeds in toluene under microwave conditions .

Scientific Research Applications

Antiulcer Activity

Compounds related to sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate have demonstrated potential in the treatment of ulcers. The pyrazole and triazole derivatives showcased cytoprotective and antiulcer activities, making them interesting candidates for further research in gastroprotective therapies (Ikeda et al., 1996).

Energetic Materials

The chemical framework of sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate is structurally similar to compounds used in the synthesis of energetic materials. These materials are known for their excellent thermal stability and high detonation properties, essential for applications requiring heat-resistant energetic materials (Li et al., 2016).

Antiviral Potential

Derivatives with a similar structural motif have been synthesized and investigated for their potential in inhibiting the main protease of COVID-19, demonstrating the possibility of these compounds being used in antiviral research (Rashdan et al., 2021).

Antimicrobial Activity

Compounds containing the 1,2,3-triazole moiety, similar to sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate, have been synthesized and demonstrated notable antimicrobial properties. These compounds offer a promising avenue for developing new antimicrobial agents, which is crucial given the rising antibiotic resistance challenges (Abdel-Wahab et al., 2012).

Future Directions

The future directions in the research of triazole and pyrazole derivatives could involve the design and synthesis of novel compounds with potential biological activities. The use of environmentally benign reaction conditions and the exploration of new synthetic methods could also be areas of interest .

properties

IUPAC Name

sodium;1-methyl-5-(1,2,4-triazol-4-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2.Na/c1-11-6(12-3-8-9-4-12)5(2-10-11)7(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVFPLPJBRJAMZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)[O-])N2C=NN=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate
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sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate
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sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate
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sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 5
sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 6
sodium 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate

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